1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone is an organic compound that features a benzodioxole ring attached to a dibromo-substituted pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone typically involves the bromination of a precursor compound, such as 1-(1,3-Benzodioxol-5-yl)-1-pentanone. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-bromination and to ensure the selective formation of the dibromo product.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone can undergo various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group in the pentanone chain can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzodioxole ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new derivatives with substituted nucleophiles.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone involves its interaction with molecular targets such as enzymes or receptors. The dibromo groups may facilitate binding to specific sites on proteins, leading to inhibition or activation of biological pathways. The benzodioxole ring can also participate in electron transfer reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanone: A related compound with a shorter carbon chain and no bromine substitution.
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: A similar compound with a single bromine atom and a shorter carbon chain.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with an amine group instead of a carbonyl group.
Uniqueness
1-(1,3-Benzodioxol-5-yl)-2,2-dibromo-1-pentanone is unique due to its dibromo substitution, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and the development of new chemical entities.
Properties
Molecular Formula |
C12H12Br2O3 |
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Molecular Weight |
364.03 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2,2-dibromopentan-1-one |
InChI |
InChI=1S/C12H12Br2O3/c1-2-5-12(13,14)11(15)8-3-4-9-10(6-8)17-7-16-9/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
KPTSRTPXPVLIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)(Br)Br |
Origin of Product |
United States |
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